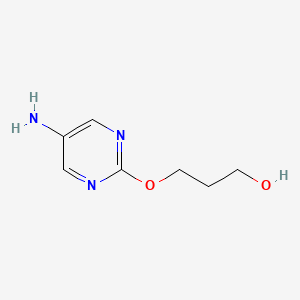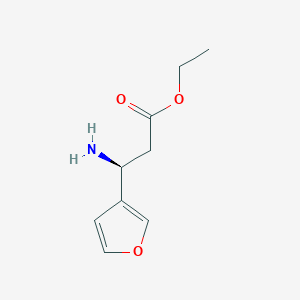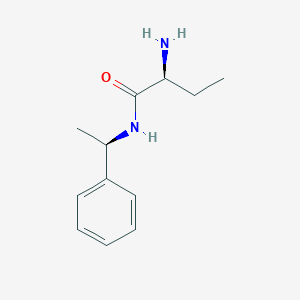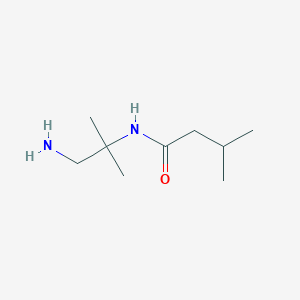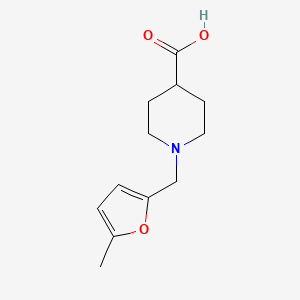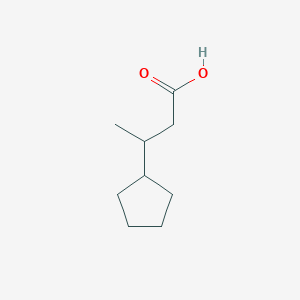
3-Cyclopentylbutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylbutanoicacid is an organic compound characterized by a cyclopentyl group attached to a butanoic acid chain. This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure. Cycloalkanes are known for their stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentylbutanoicacid typically involves the reaction of cyclopentylmagnesium bromide with butanoic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Preparation of cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium in dry ether.
- Addition of the prepared Grignard reagent to a butanoic acid derivative, such as butanoyl chloride, under anhydrous conditions.
- Acidic workup to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentylbutanoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentylbutanoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclopentylbutanoic acid derivatives.
Reduction: Cyclopentylbutanol.
Substitution: Halogenated cyclopentylbutanoic acids.
Aplicaciones Científicas De Investigación
3-Cyclopentylbutanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mecanismo De Acción
The mechanism of action of 3-Cyclopentylbutanoicacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Enzyme inhibition: Inhibiting enzymes involved in metabolic processes, leading to altered cellular functions.
Gene expression: Affecting the expression of genes related to inflammation, pain, and other physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylpropanoic acid: Similar structure but with a shorter carbon chain.
Cyclopentylacetic acid: Another cyclopentyl derivative with different chemical properties.
Cyclopentylmethylamine: Contains a cyclopentyl group but with an amine functional group instead of a carboxylic acid .
Uniqueness
3-Cyclopentylbutanoicacid is unique due to its specific combination of a cyclopentyl ring and a butanoic acid chain, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(6-9(10)11)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11) |
Clave InChI |
VELADEJPRMSHTF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



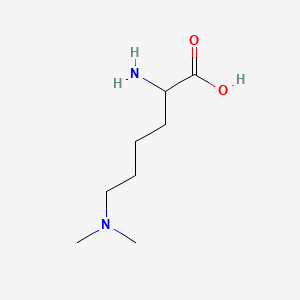
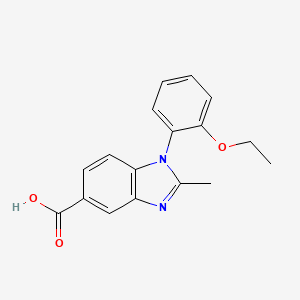
![2-(trimethylsilyl)-N-[2-(trimethylsilyl)ethanesulfonyl]ethane-1-sulfonamide](/img/structure/B13633647.png)
![Cyclopentyl[3-(propan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B13633659.png)
![8-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13633662.png)

![2-[(Tert-butoxycarbonyl)amino]-4-(pyrazol-1-yl)butyric acid](/img/structure/B13633669.png)
